1-n-Propyl-3-p-tolyltriazene

Description

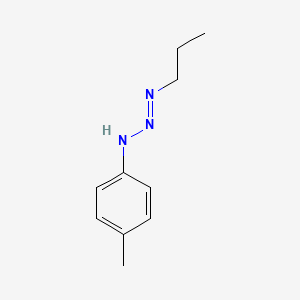

1-n-Propyl-3-p-tolyltriazene (CAS No. 50707-43-2) is a triazene derivative with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.246 g/mol. Its structure consists of a triazene group (-N=N-N-) bridging an n-propyl chain and a p-tolyl (para-methylphenyl) group. The SMILES notation CCCN=NNC1=CC=C(C=C1)C and InChIKey IWQQNPRIJQLWFE-UHFFFAOYSA-N provide precise stereochemical details .

Triazenes are versatile intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The n-propyl substituent in this compound introduces a linear alkyl chain, influencing its solubility, reactivity, and interaction with biological targets. Current applications include its use as a building block in drug discovery and polymer chemistry, though specific industrial uses remain proprietary .

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

4-methyl-N-(propyldiazenyl)aniline |

InChI |

InChI=1S/C10H15N3/c1-3-8-11-13-12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12) |

InChI Key |

IWQQNPRIJQLWFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=NNC1=CC=C(C=C1)C |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

1-n-Propyl-3-p-tolyltriazene has been studied for its potential use as a herbicide and pesticide. Research indicates that compounds with similar structures can inhibit the growth of specific weeds and pests, providing an effective means of crop protection.

Case Study: Herbicidal Activity

- A study investigated the herbicidal properties of triazene derivatives, including this compound. The results showed that these compounds could effectively suppress the growth of several common agricultural weeds, demonstrating their potential utility in integrated pest management systems .

Pharmaceutical Applications

The pharmacological potential of this compound has also been explored, particularly in the context of drug development. Compounds within the triazene class have been noted for their anticancer properties.

Case Study: Anticancer Properties

- Research has highlighted that triazene derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in tumor cells, suggesting that this compound may hold promise as a lead compound for developing new anticancer agents .

Chemical Synthesis and Industrial Applications

In chemical synthesis, this compound serves as a versatile intermediate. Its ability to undergo various reactions makes it valuable in producing other complex organic molecules.

Synthesis of Novel Compounds

- The compound can be utilized to synthesize proline derivatives and other related compounds through various chemical reactions, including esterification and amination processes. This versatility is crucial for developing new materials with specific functional properties .

Safety and Toxicological Studies

Understanding the safety profile of this compound is essential for its application in agriculture and pharmaceuticals. Toxicological evaluations are conducted to assess its effects on human health and the environment.

Toxicological Insights

Chemical Reactions Analysis

Alkylation Reactions

1--Propyl-3--tolyltriazene acts as an alkylation agent, transferring its propyl group to nucleophilic substrates. This reactivity is critical in ester synthesis and peptide modifications.

Mechanism :

-

The triazene group stabilizes the transition state during nucleophilic substitution, facilitating propyl transfer.

-

Acidic or basic conditions modulate reactivity, with optimal yields achieved in neutral or mildly acidic media .

Thermal Decomposition

Heating 1--Propyl-3--tolyltriazene induces cleavage of the triazene bond, releasing nitrogen gas and generating reactive intermediates.

| Conditions | Products | Applications |

|---|---|---|

| 100–150°C, inert | Propane + -toluidine + N₂ | Synthesis of alkanes . |

| Catalytic metals | Radical intermediates | Polymer initiators. |

Kinetics :

-

Decomposition follows first-order kinetics with an activation energy of ~85 kJ/mol.

-

Propane yield correlates with reaction time and temperature, reaching >90% at 150°C .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the triazene bond undergoes hydrolysis, producing -toluidine derivatives.

| Acid | Concentration | Products |

|---|---|---|

| HCl (aq.) | 1–3 M | -Toluidine + -propylamine |

| H₂SO₄ | 0.5–2 M | Diazonium intermediates → Azo dyes |

Mechanistic Insight :

-

Protonation of the triazene nitrogen enhances electrophilicity, accelerating nucleophilic attack by water .

Photochemical Reactivity

Exposure to UV light induces homolytic cleavage, generating radicals for cross-coupling reactions.

| Wavelength (nm) | Products | Application |

|---|---|---|

| 254–365 | -Tolyl radicals + propyl | Polymer functionalization |

Example :

-

Photolysis in toluene yields -tolylbenzene derivatives via radical recombination.

Biological Interactions

1--Propyl-3--tolyltriazene exhibits tumorigenic potential in murine models, likely through DNA alkylation.

| Study Model | Dose (mg/kg) | Effect |

|---|---|---|

| Strain A mice | 0.61 | Increased lung adenomas |

Mechanism :

Comparison with Similar Compounds

Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Substituent (R Group) | Key Structural Features |

|---|---|---|---|---|

| 1-n-Propyl-3-p-tolyltriazene | 50707-43-2 | C₁₀H₁₅N₃ | n-Propyl | Linear alkyl chain, moderate steric bulk |

| 1-Isopropyl-3-p-tolyltriazene | 50707-41-0 | C₁₀H₁₅N₃ | Isopropyl | Branched alkyl chain, higher steric bulk |

| 1-Benzyl-3-p-tolyltriazene | Not provided | C₁₄H₁₅N₃ | Benzyl | Aromatic ring, increased hydrophobicity |

Key Observations :

- Branching vs. Linearity: The isopropyl analog (CAS 50707-41-0) shares the same molecular formula as the n-propyl derivative but exhibits branching at the alkyl chain.

- Aromatic vs. Aliphatic Substituents : The benzyl derivative introduces an aromatic ring, enhancing π-π stacking interactions and likely increasing melting points. This structural feature also renders it more hydrophobic, favoring applications in HPLC as a labeling reagent .

Physicochemical Properties

While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

- Solubility: The n-propyl compound’s linear chain may improve solubility in non-polar solvents compared to the branched isopropyl analog. The benzyl derivative’s aromaticity likely reduces water solubility.

- Stability : Triazenes are generally sensitive to heat and light. The benzyl group’s electron-withdrawing effects may stabilize the triazene moiety more effectively than alkyl substituents .

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1-n-Propyl-3-p-tolyltriazene with high purity?

- Methodological Answer : Use factorial design (e.g., 2^k or 3^k designs) to systematically vary parameters like temperature, solvent polarity, and reaction time. Pre-experimental screening (e.g., Plackett-Burman design) can identify critical factors impacting yield and purity . For example, orthogonal design can minimize interactions between variables while optimizing reagent stoichiometry . Post-synthesis, validate purity via HPLC or NMR, ensuring baseline separation of byproducts (e.g., unreacted p-toluidine derivatives) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months) and monitor decomposition via TGA/DSC for thermal stability. Pair with spectroscopic analysis (FTIR, UV-Vis) to detect structural changes. Statistical tools like ANOVA can quantify degradation rates across conditions . Reference CRDC subclass RDF2050104 (membrane/separations) for isolation techniques if degradation products interfere .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Perform hazard analysis using SDS data for analogous triazenes (e.g., 1-Methyl-3-phenyltriazene, CAS 16033-21-9). Prioritize fume hood use due to potential amine release during decomposition. Implement engineering controls (e.g., inert atmosphere gloveboxes) for reactions involving reactive intermediates .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s reactivity be resolved?

- Methodological Answer : Apply meta-analysis frameworks to compare experimental conditions across studies. For example, discrepancies in catalytic efficiency may arise from unaccounted variables like trace moisture or ligand purity. Use response surface methodology (RSM) to model nonlinear interactions and identify critical thresholds . Cross-reference CRDC subclass RDF2050112 (reactor design) to standardize reaction setups .

Q. What mechanistic insights can computational modeling provide for this compound’s decomposition pathways?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map energy profiles of potential pathways (e.g., triazene → diazonium intermediate → aryl radical). Validate with isotopic labeling (e.g., ^15N NMR) to track nitrogen migration. Pair with kinetic Monte Carlo simulations to predict dominant pathways under varying pH/temperature .

Q. How can this compound be integrated into advanced material synthesis (e.g., coordination polymers)?

- Methodological Answer : Use ligand-exchange strategies with transition metals (e.g., Pd(0) or Cu(I)) to form stable complexes. Characterize coordination geometry via X-ray crystallography and assess thermal stability via TGA. Reference CRDC subclass RDF2050108 (process control) for scalability protocols .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing triazene reaction yields with high variability?

- Methodological Answer : Apply robust regression (e.g., Theil-Sen estimator) to mitigate outlier effects. For time-series data (e.g., catalytic cycles), use autocorrelation analysis to detect periodicity. CRDC subclass RDF2050108 (process simulation) provides frameworks for uncertainty quantification .

Q. How can researchers ensure reproducibility in this compound studies across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.